molecular formula C24H32O4 B7790680 acetic acid [(17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] ester

acetic acid [(17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] ester

Cat. No.: B7790680
M. Wt: 384.5 g/mol
InChI Key: RQZAXGRLVPAYTJ-VSUSFZLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, with the IUPAC name acetic acid [(17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] ester, is a steroidal derivative featuring a cyclopenta[a]phenanthrene backbone. Its molecular formula is C₂₃H₃₀O₄ (CAS: 7759-35-5), and it is characterized by key substituents:

  • A 17α-acetate group (esterification at position 17).
  • Acetyl and methyl groups at positions 17, 6, 10, and 12.
  • A 3-keto group and a partially saturated ring system .

Its synthesis typically involves O-alkylation of estrone derivatives under anhydrous conditions (e.g., THF, nitrogen atmosphere) .

Properties

IUPAC Name

[(17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h12-13,18-20H,6-11H2,1-5H3/t18?,19?,20?,22?,23?,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZAXGRLVPAYTJ-VSUSFZLSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2C3CC[C@@](C3(CCC2C4(C1=CC(=O)CC4)C)C)(C(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

595-33-5
Record name MEGESTROL ACETATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757097
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Two-Step Synthesis via Ketalization and Grignard Reaction

The most efficient preparation method involves a two-step process starting from 6-keto-17α-acetoxyprogesterone. The first step employs ketalization using triethyl orthoformate and ethylene glycol under acid catalysis, forming a double Betamethasone ketal intermediate. The second step utilizes a Grignard reaction with methylmagnesium bromide (RMgBr), followed by acid hydrolysis, deprotection, and dehydration to yield the final product.

Table 1: Summary of the Two-Step Synthesis

StepReagents/ConditionsTemperatureTime (h)Yield (%)
1Triethyl orthoformate, ethylene glycol, acid catalyst20–50°C12–16115–120
2RMgBr (methylmagnesium bromide), strong acid10–100°C12–1870–75

The ketalization step achieves a 115–120% weight yield due to the incorporation of protective groups, while the Grignard reaction provides a 70–75% yield after recrystallization.

Reaction Mechanisms and Intermediate Characterization

Ketal Formation

The initial ketalization protects the 3-keto and 20-keto groups of 6-keto-17α-acetoxyprogesterone, forming 6-keto-17α-acetoxy-3,20-bis(ethylene ketal) . This intermediate is stabilized by acid catalysis (e.g., p-toluenesulfonic acid) and isolated via neutralization with weak bases like sodium bicarbonate.

Grignard Addition and Deprotection

The Grignard reagent (RMgBr) attacks the C6 position of the ketal intermediate, introducing a methyl group. Subsequent hydrolysis with hydrochloric acid removes the ketal protections and dehydrates the structure, yielding the Δ6,7 double bond characteristic of megestrol acetate.

Table 2: Key Intermediates and Their Properties

IntermediateStructureHPLC Purity (%)Melting Point (°C)
Double Betamethasone ketal6-Keto-17α-acetoxy-3,20-bis(ethylene ketal)97.5–98.5
Megestrol acetate crude[(17R)-17-acetyl-6-methyl-3,20-dioxo-pregna-4,6-dien-17-yl] acetate97.5–99.0
Final productAcetic acid [(17R)-17-acetyl-6,10,13-trimethyl-3-oxo-...] ester≥99.0213–220

Process Optimization and Solvent Selection

Solvent Systems

  • Step 1 : Tetrahydrofuran (THF) or chloroform dissolves the starting material effectively, with THF providing better reaction homogeneity.

  • Step 2 : Ether or THF facilitates the Grignard reaction, while chloroform aids in crystallization during workup.

Table 3: Solvent Impact on Yield and Purity

Solvent CombinationStep 1 Yield (%)Step 2 Yield (%)Final HPLC Purity (%)
THF + Bromomethane1187599.2
Chloroform + Iodomethane1207099.0

Temperature and Catalysis

  • Ketalization : Elevated temperatures (40–50°C) reduce reaction time but risk side reactions.

  • Grignard Reaction : Controlled addition at 50–55°C ensures regioselectivity and minimizes byproducts.

Industrial-Scale Considerations

Solvent Recycling

The patent emphasizes >90% solvent recovery via reduced-pressure distillation, reducing production costs by 30–35%. For example, THF recovery exceeds 95% in optimized setups.

Environmental and Economic Metrics

  • Waste Reduction : Closed-loop systems recycle acid and base streams, minimizing effluent.

  • Cost Drivers : Magnesium metal and methyl halides account for 40–45% of raw material costs.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy : Strong absorptions at 1740 cm1^{-1} (ester C=O) and 1660 cm1^{-1} (α,β-unsaturated ketone).

  • NMR : The 13C^{13}\text{C} spectrum shows signals at δ 170.2 (ester carbonyl) and δ 199.5 (3-keto group).

Chromatographic Purity

Final products exhibit ≥99.0% HPLC purity with a melting point of 213–220°C, consistent with literature standards .

Chemical Reactions Analysis

Types of Reactions

Acetic acid [(17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of acetic acid [(17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] ester involves its interaction with specific molecular targets and pathways. This compound can bind to steroid receptors, modulating gene expression and influencing various biological processes . The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Molecular Formula Substituents/Modifications Biological Activity Applications References
Target Compound C₂₃H₃₀O₄ 17α-acetate, 6,10,13-trimethyl, 3-keto Hormonal (progestogenic) Contraception, hormone therapy
Chlormadinone Acetate C₂₃H₂₉ClO₄ 6-chloro, 17α-acetate, 3-keto Antiandrogenic, progestogenic Contraception, acne treatment
Fusidic Acid Derivative (FA-14) C₃₉H₅₃ClO₇ 4-chloromethylbenzoyl, 16-acetoxy Antibacterial Staphylococcal infections
Compound 89 (from estrone derivatives) C₂₃H₃₂O₂ 3-(pent-4-en-1-yloxy), 17-ol Experimental (unclear) Research (synthetic intermediate)
Clobetasol Propionate C₂₅H₃₂ClFO₅ 17β-propionate, 9-fluoro, 11-hydroxy Glucocorticoid Eczema, psoriasis

Impact of Structural Variations

(a) Substituents and Bioactivity

  • Chlormadinone Acetate: The 6-chloro substitution enhances binding to progesterone receptors, conferring potent antiandrogenic effects. This contrasts with the target compound, which lacks halogenation and may exhibit weaker receptor affinity .
  • FA-14 : The chloromethylbenzoyl group introduces bulky lipophilic regions, enabling bacterial membrane penetration and inhibition of protein synthesis via elongation factor G binding .
  • Clobetasol Propionate : The fluorine atom at position 9 increases glucocorticoid receptor selectivity, reducing mineralocorticoid side effects .

(b) Pharmacokinetics

  • 17α-Acetate Groups (target compound and Chlormadinone): These act as prodrug moieties, improving oral bioavailability by resisting first-pass metabolism. Hydrolysis in vivo releases active hydroxylated forms .

Biological Activity

Acetic acid [(17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] ester is a complex organic compound with potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings regarding its biological effects.

  • Molecular Formula : C24H34O4
  • Molecular Weight : 386.52436 g/mol
  • CAS Number : 8064-51-5
  • Structural Characteristics : The compound is characterized by a cyclopenta[a]phenanthrene framework with multiple methyl groups and an acetyl group.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Steroid Receptors : It binds to steroid hormone receptors (e.g., androgen and estrogen receptors), influencing gene expression related to growth and metabolism.
  • Signal Transduction Pathways : The compound may affect pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cellular growth and survival.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

  • Inhibition of Tumor Growth : Research indicates that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
StudyCell LineIC50 (µM)Mechanism
MCF-7 (breast cancer)15.4Apoptosis induction
HeLa (cervical cancer)12.7Cell cycle arrest
A549 (lung cancer)18.5Inhibition of metastasis

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in preclinical models:

  • Reduction of Cytokine Production : It significantly decreases the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

Neuroprotective Effects

Emerging evidence suggests potential neuroprotective properties:

  • Protection Against Oxidative Stress : In vitro studies demonstrate that the compound can protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS).

Case Study 1: Anticancer Activity in Mice

A study conducted on mice with induced tumors demonstrated that administration of acetic acid [(17R)-17-acetyl-6,10,13-trimethyl-3-oxo...] led to a significant reduction in tumor size compared to control groups. The study reported a reduction in tumor volume by approximately 40% after four weeks of treatment.

Case Study 2: Anti-inflammatory Response in Rats

In a rat model of acute inflammation induced by carrageenan injection, treatment with the compound resulted in a marked decrease in paw edema compared to untreated rats. This suggests its potential application in managing inflammatory conditions.

Q & A

Basic: What spectroscopic and crystallographic techniques are essential for characterizing the steroidal core of this compound?

Answer:
The compound’s complex steroidal structure requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR): Assign stereochemistry using 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to identify methyl, acetyl, and ketone groups. NOESY experiments clarify spatial arrangements of substituents.
  • X-ray Crystallography: Resolve absolute configuration using SHELXL for refinement . For example, reports a crystal structure (CCDC entry) with bond angles and torsion angles critical for validating stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C23H30O4\text{C}_{23}\text{H}_{30}\text{O}_4, MW 370.5 g/mol from ).

Key Parameters:

TechniqueCritical Data
NMRδ\delta 1.2–2.5 ppm (methyl groups), δ\delta 2.1–2.3 ppm (acetyl)
X-rayR-factor < 0.05, resolution ≤ 1.0 Å

Advanced: How can crystallographic data discrepancies (e.g., disordered atoms) be resolved during structural refinement?

Answer:
Discrepancies often arise from dynamic disorder or partial occupancy. Strategies include:

  • SHELXL Refinement: Use PART and DFIX commands to model disordered regions . For example, highlights iterative refinement cycles to minimize R-values.
  • Computational Validation: Compare with density functional theory (DFT)-optimized geometries to validate bond lengths/angles.
  • Multi-Data Integration: Cross-reference with NMR-derived NOE constraints to resolve ambiguous electron density.

Example: A study in resolved methyl group disorder by fixing occupancy ratios based on B-factor analysis.

Basic: What synthetic routes are reported for this compound, and what parameters govern yield?

Answer:
Synthesis typically involves:

  • Multi-Step Functionalization: Start with steroidal precursors (e.g., progesterone derivatives). Key steps include acetylation at C17 and oxidation at C3 ( ).
  • Critical Parameters:
    • Temperature: 0–5°C for acetyl chloride reactions to prevent side products.
    • Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF) for anhydrous conditions .
    • Catalysts: Pyridine or DMAP for acetylation efficiency.

Yield Optimization Table:

StepOptimal ConditionsYield Range
Acetylation0°C, 2 eq. acetyl chloride70–85%
OxidationCrO3_3 in acetone, 25°C60–75%

Advanced: How can stereoselective challenges in synthesizing the (17R) configuration be addressed?

Answer:
The (17R) configuration is critical for biological activity. Strategies include:

  • Chiral Auxiliaries: Use enantiopure starting materials (e.g., employs (13S,17R)-precursors).
  • Asymmetric Catalysis: Palladium-catalyzed allylic alkylation to control C17 stereochemistry.
  • In Situ Monitoring: Use HPLC with chiral columns to track enantiomeric excess during synthesis.

Case Study: achieved 95% enantiomeric purity by coupling Grignard reagents with steroidal ketones under strict inert conditions.

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, face shields, and NIOSH-approved respirators for powder handling .
  • Storage: Inert atmosphere (argon) at –20°C to prevent oxidation ().
  • Waste Disposal: Neutralize with 10% NaOH before disposal to avoid environmental release .

Advanced: How can computational models predict biological interactions, and how do they align with experimental data?

Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to progesterone receptors. notes IC50_{50} values correlate with docking scores (e.g., ΔG < –9 kcal/mol).
  • MD Simulations: Analyze stability of receptor-ligand complexes over 100 ns trajectories.
  • Validation: Compare with in vitro receptor-binding assays (e.g., competitive ELISA in ).

Example: A study integrated docking with crystallographic data (PDB ID: 1A28) to explain the compound’s higher affinity versus progesterone .

Advanced: How can researchers resolve conflicting bioactivity data across different assay systems?

Answer:

  • Assay Standardization: Use identical cell lines (e.g., MCF-7 for estrogenic activity) and normalize to reference compounds.
  • Metabolic Stability Testing: Incubate with liver microsomes to identify degradation products ().
  • Data Reconciliation: Apply multivariate analysis to distinguish assay-specific artifacts from true activity.

Case Study: reported conflicting IC50_{50} values due to serum protein interference; ultrafiltration resolved discrepancies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
acetic acid [(17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] ester
Reactant of Route 2
Reactant of Route 2
acetic acid [(17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.